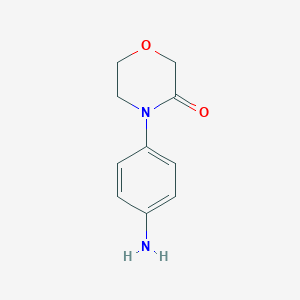

4-(4-Aminophenyl)morpholin-3-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-aminophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCRLDZZHOVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458314 | |

| Record name | 4-(4-aminophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438056-69-0 | |

| Record name | 4-(4-Aminophenyl)morpholin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-3-morpholinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-aminophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)-3-MORPHOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(4-Aminophenyl)morpholin-3-one chemical properties

An In-depth Technical Guide to 4-(4-Aminophenyl)morpholin-3-one

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and primary applications of this compound. This compound, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, is of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] This document consolidates critical data into a structured format, including detailed experimental methodologies and visual diagrams to elucidate reaction pathways and logical relationships.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[4] Its core structure consists of a morpholin-3-one (B89469) ring attached to an aminophenyl group.[3] The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 438056-69-0 | [2][5][7] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][5][7] |

| Molecular Weight | 192.21 g/mol | [2][5][7] |

| Appearance | White to Off-White Crystalline Solid/Powder | [3][4][7][8] |

| Melting Point | 165–175 °C | [4][8][9] |

| Boiling Point | 502.3 ± 45.0 °C (Predicted) | [4][10] |

| Density | 1.268 - 1.3 g/cm³ | [3][4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[11] Slightly soluble in Methanol (B129727) and water.[3][4][8] | [3][4][8][11] |

| pKa | 4.85 ± 0.10 (Predicted) | [4] |

| InChI Key | MHCRLDZZHOVFEE-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1COCC(=O)N1C2=CC=C(C=C2)N | [5][] |

Spectral Information

Comprehensive spectral data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR data is available for structure confirmation.[10][13] Predicted ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 7.07 (d, J = 8.8 Hz, 2H), 6.69 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H), 4.00 (t, J = 4.8 Hz, 2H), 3.72 (bs, 2H), and 3.69 (t, J = 4.8 Hz, 2H).[10]

-

¹³C NMR: Carbon NMR data is available from various suppliers and databases for structural analysis.[7]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded using both KBr and ATR techniques on instruments such as the Bruker Tensor 27 FT-IR.[5] These spectra are available in public databases for comparison.[5][14]

-

Raman Spectroscopy: Raman spectra have been acquired using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[5]

-

Mass Spectrometry (MS): Mass spectral data is available, confirming the molecular weight of the compound.[13]

Experimental Protocols

The synthesis of this compound is a critical step in the industrial production of Rivaroxaban.[15] Several synthetic routes have been developed, with a common strategy involving the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Synthesis via Catalytic Hydrogenation

A widely employed and efficient method is the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one. This process is favored for its high yield and purity under relatively mild conditions.[16]

Objective: To synthesize this compound by the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Palladium on activated charcoal (5% Pd/C)

-

Solvent (e.g., Ethanol (B145695), Water, or a mixture thereof)[16][17][18]

-

Hydrogen gas (H₂)

-

Autoclave or Parr pressure apparatus

-

Filtration apparatus (e.g., Hyflow bed)

-

Rotary evaporator

Procedure:

-

Charging the Reactor: Suspend 4-(4-nitrophenyl)morpholin-3-one (e.g., 6.7 g) and 5% palladium on charcoal (e.g., 340 mg) in the chosen solvent (e.g., 60 g of water) within a pressure-resistant reactor (autoclave).[17][18]

-

Inerting the Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and then replace the atmosphere with hydrogen gas. Repeat the hydrogen purge three times to ensure all air is removed.[18]

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 60-90°C.[17][18] Apply hydrogen pressure, typically ranging from 1 to 8 bar.[15][17]

-

Monitoring the Reaction: Monitor the progress of the reaction through techniques like TLC or HPLC to confirm the consumption of the starting nitro compound. The reaction is typically complete within 1.5 to 3 hours.[17][18]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the reactor.

-

Catalyst Removal: Filter the reaction mixture through a bed of celite or hyflow to remove the palladium catalyst.[15][19] The catalyst can be washed with additional solvent (e.g., a mixture of methanol and dichloromethane) to recover any adsorbed product.[19]

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.[16][19]

-

Crystallization/Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound as a crystalline solid.[15][18] The final product is then filtered, washed with a small amount of cold solvent, and dried.[19]

Applications and Significance

The primary and most significant application of this compound is its role as a key starting material and intermediate in the synthesis of Rivaroxaban.[1][2][3][20] Rivaroxaban is a potent, orally active direct Factor Xa inhibitor, widely prescribed as an anticoagulant for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][3][19] The efficiency and cost-effectiveness of Rivaroxaban production are heavily dependent on the successful synthesis of this crucial intermediate.[15]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Handling should be performed in a well-ventilated area.[23]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields, and lab coats.[21][22][23]

-

Avoid breathing dust.[22] Use a local exhaust system if dust generation is likely.[23]

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[21][23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[21][23]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[23]

Storage:

-

Store in a cool, dry, and dark place in a tightly sealed container.[4][23]

-

Keep under an inert atmosphere as the material can be air-sensitive.[23]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a pharmaceutical intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a key intermediate in drug manufacturing.

References

- 1. This compound Manufacturer, Exporter [vandvpharma.com]

- 2. prudencepharma.com [prudencepharma.com]

- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 4. This compound | 438056-69-0 [chemicalbook.com]

- 5. This compound | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 438056-69-0 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]

- 9. darshanpharmaindia.in [darshanpharmaindia.in]

- 10. This compound, CAS No. 438056-69-0 - iChemical [ichemical.com]

- 11. This compound | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. This compound(438056-69-0) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. WO2019138362A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 17. EP2560964A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. tdcommons.org [tdcommons.org]

- 20. 4-(4-Aminophenyl) morpholin-3-one - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. aksci.com [aksci.com]

- 23. valsynthese.ch [valsynthese.ch]

A Comprehensive Technical Guide on 4-(4-Aminophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of pharmaceuticals, most notably the anticoagulant Rivaroxaban. It covers the compound's physicochemical properties, experimental protocols for its synthesis, and its primary applications. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Introduction

This compound (CAS No: 438056-69-0) is a ketone-containing organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its molecular structure, featuring a morpholine (B109124) ring attached to an aminophenyl group, provides the necessary reactivity for its role in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The primary and most well-documented application of this compound is as a pivotal intermediate in the production of Rivaroxaban, a direct factor Xa inhibitor used for preventing and treating various thromboembolic diseases.[2][3][4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][5][6][7][8] |

| Molecular Weight | 192.21 g/mol | [5][6][7][8][9] |

| Exact Mass | 192.089877630 Da | [5][9] |

| IUPAC Name | This compound | [5] |

| CAS Number | 438056-69-0 | [3][7][8] |

| Appearance | White to Off-White Crystalline Powder | [3][6][7] |

| Melting Point | 165–175 °C | [2][6][7] |

| Boiling Point | 502.3±45.0°C at 760 mmHg | [] |

| Purity | ≥95% - ≥99% | [3][6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Partially soluble in Methanol. | [6][][11] |

| Storage Conditions | Store at 2–8 °C in a cool, dark, and airtight container, under an inert gas. | [6][12][13] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, with several reported routes. A common and efficient method involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Protocol: Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one

This protocol describes a common method for the synthesis of this compound via the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Palladium on activated charcoal (5% Pd/C)

-

Water or Ethanol (B145695)

-

Ethyl acetate

-

Hydrogen gas

-

Parr pressure apparatus or similar autoclave

Procedure:

-

Suspend 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent such as water, ethanol, or aqueous acetic acid in a pressure vessel.[14][15][16]

-

Add a catalytic amount of 5% palladium on activated charcoal to the suspension.[14]

-

Seal the pressure apparatus and purge it with hydrogen gas to replace the air.[16]

-

Pressurize the vessel with hydrogen to a pressure of 1 to 8 bar.[14][15]

-

Heat the mixture to a temperature ranging from 60°C to 90°C while stirring.[14][16]

-

Monitor the reaction progress. The reaction is typically complete within 1.5 to 3 hours.[14][16]

-

Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the apparatus.[14]

-

Filter the mixture to remove the palladium on carbon catalyst.[15][16]

-

If water was used as the solvent, the product can be extracted with ethyl acetate.[14]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[16]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.[16]

References

- 1. CAS: 438056-69-0 [dangtongbiological.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Manufacturer, Exporter [vandvpharma.com]

- 4. tdcommons.org [tdcommons.org]

- 5. This compound | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]

- 7. darshanpharmaindia.in [darshanpharmaindia.in]

- 8. This compound | 438056-69-0 [chemicalbook.com]

- 9. 4-(4-Amino-phenyl)-morpholin-3-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. This compound | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. valsynthese.ch [valsynthese.ch]

- 13. sandoopharma.com [sandoopharma.com]

- 14. EP2560964A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 15. WO2019138362A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

IUPAC Name: 4-(4-aminophenyl)morpholin-3-one

[1][2]

This document provides a comprehensive overview of this compound, a pivotal intermediate in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and role in pharmaceutical manufacturing.

Core Data Presentation

Quantitative data for this compound has been aggregated from various sources and is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 438056-69-0 | [5][6][7] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [4][1][6] |

| Molecular Weight | 192.21 g/mol | [4][6][7] |

| Appearance | White to off-white solid/crystalline powder | [1][6] |

| Melting Point | 165–175 °C | [6][7][8] |

| Boiling Point | 502.3±45.0 °C (Predicted) | [8] |

| Purity (by HPLC) | ≥ 95% - 99.12% | [5][6] |

| Solubility | Soluble in DMSO, partially soluble in Methanol. | [6][8] |

| Storage Condition | Store at 2–8 °C in an airtight container. | [5][6] |

Rivaroxaban Synthesis Pathway

The following diagram illustrates the synthetic route to Rivaroxaban, highlighting the critical position of this compound as a key intermediate.

Caption: Synthetic pathway of Rivaroxaban.

Experimental Protocols

Multiple synthetic routes for this compound have been reported. Below is a detailed protocol for a common two-step synthesis involving the formation and subsequent reduction of a nitro-intermediate.

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This step involves the cyclization of p-nitroaniline with a suitable reagent like dichloroethyl ether, followed by oxidation.

-

Reaction Setup: In a suitable reaction vessel, add 13.8g (0.1 mol) of p-nitroaniline and 17.7g (0.12 mol) of dichloroethyl ether.[9]

-

Cyclization: Heat the mixture to reflux and maintain the reaction for 2.5 hours.[9]

-

Work-up and Isolation: After the reaction, wash the resulting solid with acetone (B3395972) and dry it to obtain 4-(4-nitrophenyl)-morpholine. The reported yield is approximately 82%.[9]

-

Oxidation: Add 20.8g (0.1 mol) of the obtained 4-(4-nitrophenyl)-morpholine, 22.5g (0.25 mol) of tert-butyl hydroperoxide, and a catalytic amount of ethyl acetoacetate (B1235776) manganese salt to a reaction kettle with an appropriate amount of tetrahydrofuran.[9]

-

Reaction and Purification: Heat the mixture to reflux and react for 4.5 hours. After completion, the mixture is purified through filtration and column chromatography to yield 4-(4-nitrophenyl)-morpholin-3-one.[9]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the previously synthesized intermediate.

-

Reaction Setup: Suspend 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one in 60 g of water and add 340 mg of a 5% palladium on activated charcoal catalyst.[10]

-

Hydrogenation: Heat the mixture in a Parr pressure apparatus with stirring to 90 °C under a hydrogen pressure of 8 bar.[10]

-

Reaction Monitoring and Work-up: Monitor the reaction progress. Once complete (typically after 1.5 to 2 hours), cool the mixture to room temperature and depressurize the apparatus.[10]

-

Isolation: Mix the resulting suspension with 100 ml of ethyl acetate. The final product, 4-(4-aminophenyl)-morpholin-3-one, can then be isolated.[10]

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. tdcommons.org [tdcommons.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]

- 7. darshanpharmaindia.in [darshanpharmaindia.in]

- 8. This compound | 438056-69-0 [chemicalbook.com]

- 9. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]

- 10. EP2560964A1 - Process for preparing this compound - Google Patents [patents.google.com]

Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the production of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2][3][4] This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Executive Summary

The synthesis of this compound is predominantly achieved through the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987). This transformation is a critical step, and various methods have been developed to optimize yield, purity, and process safety, particularly for industrial-scale production. The primary approaches involve catalytic hydrogenation and chemical reduction, each with distinct advantages and procedural nuances. This guide will focus on the most commonly cited and effective methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 438056-69-0 | [1] |

| Molecular Formula | C10H12N2O2 | [5] |

| Molecular Weight | 192.21 g/mol | [3][6] |

| Appearance | Off-White Solid | [1][3] |

| Melting Point | 170-175 °C | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Slightly soluble in Methanol (with heating) and DMSO. | [1][5] |

| pKa | 4.85 ± 0.10 (Predicted) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthetic Pathways

The most prevalent and economically viable route to this compound is a two-step process. The first step involves the synthesis of the intermediate 4-(4-nitrophenyl)morpholin-3-one, which is then reduced in the second step to yield the final product.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Several methods exist for the preparation of the key intermediate, 4-(4-nitrophenyl)morpholin-3-one.[2] One common approach involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization.[7] Another method describes the condensation of 3-morpholinone with 1-fluoro-4-nitrobenzene.[2] A more recent and efficient process involves the oxidation of 4-(4-nitrophenyl)morpholine (B78992) using sodium chlorite.[2][8]

Step 2: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

This is the final and crucial step in the synthesis. The reduction of the nitro group to an amine is typically achieved through one of the following methods:

-

Catalytic Hydrogenation: This is a widely used method on an industrial scale. It involves the use of a catalyst, typically palladium on activated carbon (Pd/C), and a source of hydrogen.[7][9][10] The reaction can be carried out in various solvents, including water, aliphatic alcohols like ethanol (B145695), or aqueous acetic acid.[7][9][10]

-

Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A notable example is the use of hydrazine (B178648) hydrate (B1144303) in the presence of an iron(III) catalyst.[2][8]

The choice of reduction method often depends on factors such as scale, cost, safety considerations, and desired purity of the final product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Protocol 1: Catalytic Hydrogenation in Water

This protocol is adapted from a patented process and is noted for its use of an environmentally benign solvent.[9]

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

5% Palladium on activated charcoal

-

Water

-

Ethyl acetate

Procedure:

-

Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water in a Parr pressure apparatus.[9]

-

Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.[9]

-

Heat the mixture with stirring to 90 °C.[9]

-

Apply a hydrogen pressure of 8 bar.[9]

-

Monitor the reaction progress (typically complete in 1.5 to 2 hours).[9]

-

After completion, cool the mixture to room temperature and depressurize the apparatus.[9]

-

Add 100 ml of ethyl acetate to the resulting suspension.[9]

-

Isolate the product, which can be further purified if necessary.

Protocol 2: Catalytic Hydrogenation in Ethanol

This method utilizes an aliphatic alcohol as the reaction solvent.[10]

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

5% Palladium on activated carbon

-

Ethanol

-

Water

Procedure:

-

Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol.[10]

-

Add 3 g of 5% palladium on activated carbon.[10]

-

Heat the mixture to 80 °C under a hydrogen pressure of 5 bar for one hour.[10]

-

After the hydrogenation is complete, add 80 g of ethanol and 270 g of water to the suspension and heat to 40 °C.[10]

-

Filter off the catalyst.[10]

-

Concentrate the solution under reduced pressure.[10]

-

Dry the remaining solid at 50 °C under reduced pressure to a constant weight.[10]

Protocol 3: Iron(III)-Catalyzed Reduction with Hydrazine Hydrate

This protocol presents a non-hydrogenation-based reduction method.[2]

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Ethanol

-

Anhydrous ferric chloride

-

Activated carbon

-

80% aqueous hydrazine hydrate solution

Procedure:

-

To a solution of 11.1 g (0.05 mol) of 4-(4-nitrophenyl)morpholin-3-one in 150 mL of ethanol, add 1.215 g (7.5 mmol) of anhydrous ferric chloride and 5 g of activated carbon.[2]

-

Heat the reaction mixture to reflux.[2]

-

Add 15.6 g of 80% aqueous hydrazine hydrate solution (0.25 mol) dropwise over 1 hour.[2]

-

After the addition is complete, continue refluxing and monitor the reaction until completion.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst and activated carbon.

-

Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound using different methods.

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Yield | Reference |

| Catalytic Hydrogenation | 4-(4-nitrophenyl)morpholin-3-one | H₂ / 5% Pd on activated charcoal | Water | 94% | [9] |

| Catalytic Hydrogenation | 4-(4-nitrophenyl)morpholin-3-one | H₂ / 5% Pd on activated carbon | Ethanol | 93% | [10] |

| Iron(III)-Catalyzed Reduction | 4-(4-nitrophenyl)morpholin-3-one | Hydrazine hydrate / Ferric chloride | Ethanol | Not explicitly stated, but described as part of a facile and economically efficient process. | [2] |

| Catalytic Hydrogenation | 4-(4-nitrophenyl)-3-morpholinone | H₂ / Palladium on carbon | Absolute ethanol | 97.8% | [11] |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the primary synthetic route.

References

- 1. This compound | 438056-69-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. darshanpharmaindia.in [darshanpharmaindia.in]

- 4. tdcommons.org [tdcommons.org]

- 5. This compound | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-(4-Amino-phenyl)-morpholin-3-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. WO2019138362A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP2560964A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 10. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Starting Materials for 4-(4-Aminophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] The following sections detail various synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Synthetic Strategies Overview

The synthesis of this compound predominantly involves the formation of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group. Several distinct pathways to the nitro intermediate have been developed, each with its own set of starting materials and reaction conditions.

A logical workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Route 1: From p-Nitroaniline and 2-(2-Chloroethoxy)acetyl Chloride

This common route involves the acylation of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form an amide intermediate, which then undergoes intramolecular cyclization to yield 4-(4-nitrophenyl)morpholin-3-one.

Caption: Synthetic pathway starting from p-nitroaniline.

Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

-

Acylation: p-Nitroaniline is reacted with 2-(2-chloroethoxy)acetyl chloride in a suitable solvent such as toluene.[3]

-

Cyclization: The resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is treated with a base, for instance, potassium carbonate in acetonitrile, to facilitate the ring closure to 4-(4-nitrophenyl)morpholin-3-one.[3] In some procedures, this is performed as a "one-pot" reaction.[3]

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

| Acylation & Cyclization | p-Nitroaniline, 2-(2-chloroethoxy)acetic acid | Phenylboronic acid | - | - | 68% (overall) | [3] |

| Cyclization | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | Potassium carbonate | Acetonitrile | Boiling | 92% | [3] |

Route 2: From 4-Nitrofluorobenzene and Morpholin-3-one (B89469)

This approach utilizes a nucleophilic aromatic substitution reaction where morpholin-3-one displaces the fluorine atom of 4-nitrofluorobenzene.

Caption: Synthetic pathway starting from 4-nitrofluorobenzene.

Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

-

Morpholin-3-one is deprotonated using a strong base like sodium hydride (NaH) in a solvent such as N-methyl-pyrrolidone (NMP).[3]

-

The resulting anion then reacts with 4-nitrofluorobenzene to produce 4-(4-nitrophenyl)morpholin-3-one.[3]

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

| Coupling & Reduction | 4-Nitrofluorobenzene, Morpholin-3-one | NaH, Pd/C, H₂ | NMP, THF | 70°C (reduction) | < 7% (overall) | [3] |

| Condensation | 4-Fluoronitrobenzene, 3-Morpholinone | NaH | - | - | 17.6% | [4] |

Route 3: From N-(2-Hydroxyethyl)aniline

This synthetic route involves the acylation of N-(2-hydroxyethyl)aniline with chloroacetyl chloride, followed by nitration of the resulting 4-phenylmorpholin-3-one (B154935).

Caption: Synthetic pathway starting from N-(2-hydroxyethyl)aniline.

Experimental Protocol

-

Acylation: N-(2-Hydroxyethyl)aniline is reacted with chloroacetyl chloride to form 4-phenylmorpholin-3-one.[3]

-

Nitration: The 4-phenylmorpholin-3-one is then nitrated to introduce the nitro group at the para position of the phenyl ring, yielding 4-(4-nitrophenyl)morpholin-3-one.[3]

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

| Overall Process | N-(2-Hydroxyethyl)aniline | - | - | 80°C (reduction) | 52% | [3] |

Route 4: From p-Nitroaniline and 1,4-Dioxane-2-one

A newer approach involves the acylation of a protected p-aminoaniline with 1,4-dioxane-2-one, followed by modification of the hydroxyl group and subsequent cyclization.

Caption: Multi-step synthesis starting from p-nitroaniline and 1,4-dioxane-2-one.

Experimental Protocol

-

Protection and Reduction: p-Nitroaniline is first acylated, and then the nitro group is reduced.[5]

-

Amidation: The resulting p-acyl-substituted aminoaniline is reacted with 1,4-dioxane-2-one.[5]

-

Hydroxyl Group Activation: The hydroxyl group of the intermediate is converted to a better leaving group via halogenation or sulfonylation.[5]

-

Cyclization and Deprotection: The molecule undergoes a base-mediated condensation cyclization, followed by the removal of the acyl protecting group to yield the final product.[5]

Quantitative Data

| Step | Description | Yield | Reference |

| Overall Process | Four-step reaction sequence | up to 85.3% | [5] |

Final Step: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The reduction of the nitro group is a critical final step in most synthetic routes. Various methods have been reported, with catalytic hydrogenation being the most prevalent.

Experimental Protocols for Reduction

-

Catalytic Hydrogenation with Pd/C:

-

In Ethanol (B145695): 4-(4-nitrophenyl)morpholin-3-one is suspended in ethanol with a 5% Palladium on carbon catalyst and subjected to hydrogen pressure (5 bar) at 80°C.[6]

-

In Aqueous Acetic Acid: The nitro compound is dissolved in aqueous acetic acid and hydrogenated at 1-5 bar hydrogen pressure with a Pd/C catalyst at 20-30°C.[3]

-

In Water: The reaction is carried out in water with a 5% Pd on activated charcoal catalyst under hydrogen pressure (8 bar) at 90°C.[7]

-

-

Chemical Reduction:

-

With Tin(II) Chloride: The reduction of the nitro group can be achieved using tin(II) chloride.[7]

-

With Hydrazine (B178648) Hydrate: An iron(III)-catalyzed reduction using aqueous hydrazine has also been reported as an economically efficient method.[2][8]

-

Quantitative Data for Reduction

| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| H₂ / Pd on carbon (5%) | Ethanol | 80°C | 5 bar | 93% | [6] |

| H₂ / Pd on carbon | Tetrahydrofuran | 70°C | - | - | [3] |

| H₂ / Pd on carbon (5%) | Aqueous Acetic Acid (50%) | 20-30°C | 1-5 bar | - | [3] |

| H₂ / Pd on activated carbon (5%) | Water | 90°C | 8 bar | 94% | [7] |

| H₂ / Pd on carbon | Ethanol | 60°C | 0.4 MPa | 97.8% | [9] |

| Iron(III) chloride / Hydrazine | - | - | - | - | [2][8] |

Conclusion

The synthesis of this compound can be achieved through various synthetic pathways, each with its advantages and disadvantages concerning yield, cost of starting materials, safety, and scalability. The choice of a particular route will depend on the specific requirements of the research or manufacturing process. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field to make informed decisions and optimize the synthesis of this crucial pharmaceutical intermediate.

References

- 1. tdcommons.org [tdcommons.org]

- 2. 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | Benchchem [benchchem.com]

- 3. WO2019138362A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 5. WO2020019529A1 - Preparation method for this compound - Google Patents [patents.google.com]

- 6. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 7. EP2560964A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of 4-(4-Aminophenyl)morpholin-3-one Derivatives in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-aminophenyl)morpholin-3-one and its derivatives represent a significant scaffold in modern medicinal chemistry. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this versatile chemical class, with a primary focus on its crucial role as a key intermediate in the synthesis of prominent pharmaceuticals.

Core Synthesis and Chemical Properties

This compound is a well-characterized organic compound with the chemical formula C10H12N2O2. It presents as a white crystalline powder and is recognized for its stability and reactivity, making it a valuable building block in pharmaceutical synthesis. The molecular weight of this compound is 192.21 g/mol .

Several synthetic routes for this compound have been developed, often starting from 4-(4-nitrophenyl)morpholin-3-one (B139987). A common method involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium on activated charcoal catalyst. This reaction can be carried out in various solvents, including water, aliphatic alcohols like ethanol, or a mixture of a water-miscible solvent and water. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Rivaroxaban: The Primary Application

The most prominent application of this compound is as a key intermediate in the synthesis of Rivaroxaban.[1][2][] Rivaroxaban, marketed under the trade name Xarelto, is a potent, orally active direct factor Xa (FXa) inhibitor.[1] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots.

Rivaroxaban is widely prescribed for the prevention and treatment of various thromboembolic disorders, including:

-

Stroke in patients with non-valvular atrial fibrillation[2]

-

Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery.

The synthesis of Rivaroxaban involves the coupling of this compound with other chemical moieties to construct the final complex molecule. The purity and quality of the this compound intermediate are therefore critical for the efficacy and safety of the final drug product.

Exploring Broader Biological Activities

While the role of this compound as a Rivaroxaban intermediate is well-established, research has also explored the biological activities of other derivatives of the broader morpholine (B109124) class. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[4]

Derivatives of morpholine have been investigated for a wide range of pharmacological activities, including:

-

Antimicrobial Activity : Various sulfonamide derivatives of this compound have been synthesized and screened for their antimicrobial activity against both bacteria and fungi.[5] These compounds act as competitive inhibitors of the dihydropteroate (B1496061) synthase enzyme in bacteria.[5] Similarly, Schiff base derivatives have also demonstrated antimicrobial potential.[6]

-

Anticancer Activity : The morpholine scaffold is present in several anticancer agents.[4]

-

Anti-inflammatory Activity : Certain morpholine derivatives have shown anti-inflammatory properties.[4]

-

Antiviral Activity : The structural motif has been incorporated into antiviral drug candidates.[4]

It is important to note that while the broader class of morpholine derivatives exhibits diverse biological activities, specific and detailed pharmacological data for derivatives of this compound, beyond its use in anticoagulants, is an area of ongoing research.

Experimental Protocols: A Focus on Synthesis

Detailed experimental protocols for the synthesis of this compound are available in the scientific and patent literature. A general procedure for the reduction of 4-(4-nitrophenyl)morpholin-3-one is as follows:

Synthesis of this compound via Catalytic Hydrogenation

-

Materials : 4-(4-nitrophenyl)morpholin-3-one, 5% Palladium on activated charcoal, Hydrogen gas, Solvent (e.g., water, ethanol).

-

Procedure :

-

Suspend 4-(4-nitrophenyl)morpholin-3-one in the chosen solvent in a pressure-resistant reaction vessel.

-

Add a catalytic amount of 5% palladium on activated charcoal.

-

Seal the vessel and purge with an inert gas, followed by pressurizing with hydrogen gas.

-

The reaction mixture is typically heated and stirred. Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

-

Signaling Pathways and Logical Relationships

The primary and well-understood mechanism of action for the most significant downstream product of this compound, Rivaroxaban, is the direct inhibition of Factor Xa in the blood coagulation cascade.

Below is a simplified representation of the logical relationship in the synthesis and application of Rivaroxaban.

Future Directions

The proven success of the this compound scaffold in the development of Rivaroxaban underscores its importance in medicinal chemistry. Future research may focus on leveraging this core structure to develop novel therapeutic agents. Areas of potential interest include the synthesis and evaluation of new derivatives for a broader range of biological targets, including but not limited to, other enzymes, receptors, and ion channels. The exploration of this chemical space could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

The Pivotal Role of 4-(4-Aminophenyl)morpholin-3-one in Anticoagulant Therapy: A Technical Overview of its Contribution to Rivaroxaban's Mechanism of Action

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the significance of 4-(4-Aminophenyl)morpholin-3-one as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, and the downstream mechanism of action of this widely used anticoagulant.

Introduction: The Unseen Contributor to Anticoagulation

This compound is a critical chemical intermediate, primarily recognized for its indispensable role in the synthesis of Rivaroxaban, a leading oral anticoagulant. While not a therapeutic agent in itself, its molecular framework is foundational to the structure and function of Rivaroxaban. This technical guide, therefore, elucidates the mechanism of action of Rivaroxaban, the end-product to which this compound is a vital precursor. Understanding the biological activity of Rivaroxaban is paramount for researchers engaged in the development of novel anticoagulants and for those studying the chemical space of morpholine (B109124) derivatives in medicinal chemistry.

Core Mechanism of Action: The Inhibition of Factor Xa by Rivaroxaban

Rivaroxaban is a selective, direct inhibitor of Factor Xa (FXa), a pivotal enzyme in the coagulation cascade.[1][2] By binding to both free and prothrombinase-bound FXa, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin.[3] This action interrupts the final common pathway of the coagulation cascade, thereby inhibiting fibrin (B1330869) clot formation.[1][3]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.

Quantitative Data: Efficacy and Pharmacokinetics of Rivaroxaban

The inhibitory potency and pharmacokinetic profile of Rivaroxaban have been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Rivaroxaban

| Parameter | Value | Species | Comments |

| IC50 (Factor Xa) | 0.7 nM | Human | Cell-free assay.[1] |

| Ki (Factor Xa) | 0.4 nM | Human | Competitive inhibition.[1][2] |

| IC50 (Prothrombinase) | 2.1 nM | Human | Inhibition of the prothrombinase complex.[2][3][4] |

| IC50 (Clot-associated FXa) | 75 nM | Human | Demonstrates activity against FXa within a clot.[2][4] |

| IC50 (Endogenous FXa) | 21 nM | Human Plasma | [4] |

| Selectivity | >10,000-fold | Human | Greater selectivity for Factor Xa over other serine proteases.[1][2] |

Table 2: Pharmacokinetic Properties of Rivaroxaban in Healthy Adults

| Parameter | Value | Conditions |

| Bioavailability | 80-100% (10 mg dose) | With or without food.[4][5] |

| ~66% (20 mg dose) | Fasting, increases with food.[5] | |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4][5] |

| Plasma Protein Binding | 92-95% | Primarily to albumin.[5][6] |

| Terminal Half-life (t1/2) | 5-9 hours (young adults) | [6][7] |

| 11-13 hours (elderly) | [5][6][7] | |

| Metabolism | ~2/3 metabolized by the liver | [6] |

| Excretion | ~1/3 excreted unchanged in urine | [6] |

Experimental Protocols: Measuring the Anticoagulant Effect of Rivaroxaban

The anticoagulant effect of Rivaroxaban can be assessed using various in vitro and ex vivo assays. While routine monitoring is generally not required due to its predictable pharmacokinetics, these assays are crucial in research and specific clinical situations.[8][9]

Anti-Factor Xa Chromogenic Assay

This is the most specific and reliable method for quantifying Rivaroxaban plasma concentrations.[10]

Principle: The assay measures the residual activity of a known amount of added FXa after inhibition by Rivaroxaban in the patient's plasma. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the Rivaroxaban concentration.[11]

Methodology:

-

Patient's citrated platelet-poor plasma is incubated with a known excess of Factor Xa.

-

A chromogenic substrate specific for Factor Xa is added.

-

The rate of substrate cleavage is measured spectrophotometrically.

-

The concentration of Rivaroxaban is determined by comparing the result to a standard curve prepared with known concentrations of Rivaroxaban.[11]

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. Rivaroxaban prolongs the PT in a concentration-dependent manner, but the results can vary depending on the reagent used.[10] It is less specific than the anti-FXa assay.

Methodology:

-

Patient's citrated platelet-poor plasma is pre-warmed.

-

A thromboplastin (B12709170) reagent (containing tissue factor and calcium) is added to initiate clotting.

-

The time to fibrin clot formation is measured.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Rivaroxaban can also prolong the aPTT, but this test is less sensitive than the PT for monitoring its effect.[12]

Methodology:

-

Patient's citrated platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids.

-

Calcium is added to initiate clotting.

-

The time to clot formation is measured.

Broader Implications and Future Directions

While this compound's primary role is cemented in the synthesis of Rivaroxaban, the morpholine scaffold it contains is a privileged structure in medicinal chemistry. Research into derivatives of morpholine-containing compounds continues to explore their potential in various therapeutic areas, including as antimicrobial and anti-cancer agents. This highlights the ongoing importance of understanding the synthesis and biological context of such foundational molecules in the quest for new and improved therapeutics.

Conclusion

This compound is a cornerstone in the production of Rivaroxaban, a potent and specific direct Factor Xa inhibitor. The therapeutic efficacy of Rivaroxaban in preventing and treating thromboembolic disorders is a direct consequence of the molecular architecture enabled by this key intermediate. For researchers and drug development professionals, a thorough understanding of the downstream biological effects of such precursor molecules is essential for innovation in anticoagulant therapy and the broader field of medicinal chemistry. The data and protocols presented herein provide a comprehensive overview of the well-established mechanism of action of Rivaroxaban, the ultimate product of the synthetic pathway involving this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Rivaroxaban | Factor Xa | Thrombin | TargetMol [targetmol.com]

- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]

- 6. litfl.com [litfl.com]

- 7. researchgate.net [researchgate.net]

- 8. Routine coagulation test abnormalities caused by rivaroxaban: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Considerations for routine coagulation monitoring with rivaroxaban: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. lancet.co.za [lancet.co.za]

- 12. thrombosiscanada.ca [thrombosiscanada.ca]

4-(4-Aminophenyl)morpholin-3-one literature review

An In-depth Technical Guide on 4-(4-Aminophenyl)morpholin-3-one

Introduction

This compound, with CAS Number 438056-69-0, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a central precursor for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa (FXa) inhibitor.[1][3][4] Marketed under the trade name Xarelto, Rivaroxaban is widely prescribed for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3] The efficiency of Rivaroxaban's industrial production is highly dependent on the optimized synthesis of this key intermediate.[5] This document provides a comprehensive review of the synthesis, properties, and application of this compound.

Physicochemical Properties

This compound is typically a white to off-white solid powder.[4][6] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 438056-69-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2][4] |

| Molecular Weight | 192.21 g/mol | [2][7] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(3-Oxomorpholino)aniline, 4-(4-Aminophenyl)-3-morpholinone | [8][] |

| Appearance | White to off-white solid (powder or crystalline) | [4][6] |

| Melting Point | 171.0 to 175.0 °C / 220°C | [4][10] |

| Solubility | Soluble in DMSO, ethanol (B145695); slightly soluble in water | [4] |

Chemical Synthesis

The synthesis of this compound is a multi-step process, with various routes developed to improve yield, safety, and commercial viability. Most synthetic pathways involve the initial preparation of an intermediate, 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group to the final amine.

Synthetic Pathway Overview

The general logic for the synthesis involves the formation of the nitrophenyl morpholinone structure, which is then reduced. The diagram below illustrates this common two-stage approach.

Caption: General two-stage synthetic workflow for this compound.

Key Synthetic Routes and Experimental Protocols

Several distinct methods for synthesizing the 4-(4-nitrophenyl)morpholin-3-one precursor have been reported.

Route 1: From Morpholin-3-one and 4-Fluoronitrobenzene

This early method involves the reaction of morpholin-3-one with 4-fluoronitrobenzene using a strong base like sodium hydride (NaH).[1] However, this process is often limited by low yields, reported to be as low as 17.6%.[11]

Caption: Route 1: Synthesis from morpholin-3-one.

-

Experimental Protocol: Morpholin-3-one is deprotonated with sodium hydride (NaH) and subsequently reacted with 4-fluoronitrobenzene in a suitable solvent like tetrahydrofuran (B95107) (THF).[1] The resulting 4-(4-nitrophenyl)-morpholin-3-one is then isolated.

Route 2: From 4-Chloro Nitrobenzene (B124822) and Morpholine (B109124)

This route involves a condensation reaction followed by an oxidation step. It is considered economically efficient as it avoids the use of the more costly morpholin-3-one starting material.[12]

Caption: Route 2: Synthesis via condensation and oxidation.

-

Experimental Protocol: 4-chloro nitrobenzene is condensed with morpholine under neat conditions to yield 4-(4-nitrophenyl)morpholine. This intermediate is then oxidized using an inexpensive oxidant like sodium chlorite (B76162) in a mixture of acetonitrile (B52724) and acetic acid to produce 4-(4-nitrophenyl)morpholin-3-one.[12]

Route 3: From 2-(2-Chloroethoxy) Acetic Acid and 4-Nitroaniline

This process involves condensation to form an acetamide (B32628), which is then cyclized.[1]

Caption: Route 3: Synthesis via acetamide formation and cyclization.

-

Experimental Protocol: 2-(2-chloroethoxy) acetic acid is condensed with 4-nitro aniline (B41778) in a solvent with an inorganic acid to produce 2-(2-chloroethoxy)-N-(4-nitrophenyl) acetamide. This acetamide is subsequently cyclized in the presence of a base and a catalyst to yield 4-(4-nitrophenyl) morpholine-3-one.[1]

Reduction of 4-(4-Nitrophenyl)morpholin-3-one

The final step in all major synthetic routes is the reduction of the nitro group. Catalytic hydrogenation is a common and efficient method.

-

Experimental Protocol (Catalytic Hydrogenation): 4-(4-nitrophenyl)morpholin-3-one (1.57 g) and palladium on carbon (0.37 g) are added to an autoclave with absolute ethanol (20 mL).[13] The vessel is purged with hydrogen, and the reaction proceeds under hydrogen pressure (0.4 MPa) at 60°C for 3 hours. After the reaction, the palladium catalyst is removed by filtration, and the filtrate is concentrated. Recrystallization from ethanol gives the final product, 4-(4-aminophenyl)-3-morpholinone.[13]

-

Alternative Protocol (Iron-Catalyzed Reduction): To a solution of 4-(4-nitrophenyl)morpholin-3-one (11.1 g) in ethanol (150 mL), anhydrous ferric chloride (1.215 g) and activated carbon (5 g) are added. The mixture is heated to reflux, and hydrazine (B178648) hydrate (B1144303) (15.6 g of 80% aqueous solution) is added dropwise over 1 hour to yield the final product.[12]

Quantitative Data on Synthesis

| Synthetic Step/Route | Reagents/Catalyst | Yield | Purity | Reference |

| Overall Process (Route 3) | - | 40-55% | >99.5% (HPLC) | [1] |

| Reduction (Hydrogenation) | Pd/C, H₂ | 97.8% | - | [13] |

| Reduction (Iron-Catalyzed) | FeCl₃, Hydrazine Hydrate | 86% | 98% (HPLC) | [12] |

Application in Rivaroxaban Synthesis

This compound is the nucleophilic component that forms the core structure of Rivaroxaban. The synthesis involves reacting it with an epoxide, followed by cyclization to form the oxazolidinone ring and subsequent acylation.

Rivaroxaban Synthesis Workflow

Caption: Role of the intermediate in the final steps of Rivaroxaban synthesis.

Mechanism of Action of Rivaroxaban

Rivaroxaban functions by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. FXa is responsible for converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Rivaroxaban effectively blocks thrombin generation and reduces the formation of clots.[3][14]

Caption: Simplified coagulation cascade showing the inhibitory action of Rivaroxaban on Factor Xa.

Conclusion

This compound is a non-negotiable component in the manufacturing of the anticoagulant drug Rivaroxaban.[6] While devoid of significant intrinsic biological activity itself, its chemical structure provides the essential scaffold for the final active pharmaceutical ingredient. Research has led to the development of multiple synthetic routes, each with varying degrees of efficiency, safety, and scalability. The continued optimization of its synthesis is critical for ensuring a stable and cost-effective supply chain for Rivaroxaban, a medication vital for the management of thromboembolic disorders worldwide.

References

- 1. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]

- 2. This compound | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. WO2019138362A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound 438056-69-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(4-Aminophenyl)morpholin-3-one, a key starting material in the synthesis of the direct Factor Xa (FXa) inhibitor, Rivaroxaban. While not a therapeutic agent itself, the discovery and development of efficient synthetic routes to this morpholinone derivative have been pivotal in the large-scale production of a crucial anticoagulant medication. This document details the common synthetic pathways to this compound, the mechanism of action of its end-product, Rivaroxaban, within the coagulation cascade, and the experimental protocols for both its synthesis and the bioassays used to determine the efficacy of FXa inhibitors.

Introduction: A Pivotal Intermediate in Anticoagulant Therapy

This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry as a critical building block for Rivaroxaban (Xarelto®).[1] Rivaroxaban is an orally administered anticoagulant that plays a vital role in the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[1] The therapeutic importance of Rivaroxaban has consequently placed a strong emphasis on the development of efficient, scalable, and cost-effective synthetic methods for this compound.

This guide will explore the discovery of this compound through the lens of the development of its primary derivative, Rivaroxaban, and provide detailed technical information relevant to researchers and professionals in the field of drug development.

Synthetic Pathways to this compound

The synthesis of this compound typically involves a two-step process: the formation of its nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group to an amine. Several routes to the nitro-intermediate have been reported, with variations in starting materials, reagents, and reaction conditions.

A prevalent and industrially relevant method involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization. The resulting 4-(4-nitrophenyl)morpholin-3-one is then reduced to the desired product.

Experimental Protocols

This protocol describes a common method for the synthesis of the nitro-intermediate.[2]

-

Reaction Setup: In a suitable reaction vessel, combine 4-nitroaniline and toluene.

-

Acylation: Slowly add 2-(2-chloroethoxy)acetyl chloride to the mixture while maintaining the temperature. The reaction is typically stirred for several hours.

-

Cyclization: After the initial acylation, a base such as potassium carbonate is added to the reaction mixture in a solvent like acetonitrile. The mixture is then heated to induce intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one.[2]

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) and ethyl acetate.[3]

This protocol details the reduction of the nitro-intermediate to the final product.[4]

-

Reaction Setup: Suspend 4-(4-nitrophenyl)morpholin-3-one in ethanol in a pressure-rated hydrogenation vessel.[4]

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (5% Pd/C).[4]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically to 5 bar). The reaction mixture is heated (e.g., to 80°C) and stirred for approximately one hour.[4]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The filtrate, containing the product, can be concentrated under reduced pressure. The resulting solid is then dried to yield this compound.[4]

An alternative method involves hydrogenation in an aqueous medium, which can be advantageous from an environmental and safety perspective.[5] In this procedure, 4-(4-nitrophenyl)-morpholin-3-one is suspended in water with a 5% palladium on activated charcoal catalyst and subjected to hydrogen pressure (e.g., 8 bar) at an elevated temperature (e.g., 90°C).[5]

Biological Context: The Role of Rivaroxaban in the Coagulation Cascade

The significance of this compound is intrinsically linked to the biological activity of Rivaroxaban. Rivaroxaban is a selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex that converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of a blood clot.

By directly inhibiting FXa, Rivaroxaban effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation. This targeted mechanism of action provides effective anticoagulation for the prevention and treatment of thrombotic events.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the key steps in the coagulation cascade and the point of inhibition by Rivaroxaban.

Quantitative Analysis of Factor Xa Inhibition

The potency of Rivaroxaban as a Factor Xa inhibitor is quantified by various pharmacological parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through in vitro enzymatic assays.

| Parameter | Value | Description |

| Ki (inhibition constant) | 0.4 nM | A measure of the binding affinity of Rivaroxaban to Factor Xa. A lower Ki indicates a higher affinity. |

| IC50 (prothrombinase activity) | 2.1 nM | The concentration of Rivaroxaban required to inhibit the activity of the prothrombinase complex by 50%. |

| IC50 (clot-associated Factor Xa) | 75 nM | The concentration of Rivaroxaban required to inhibit the activity of Factor Xa bound within a clot by 50%. |

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

The chromogenic anti-Factor Xa assay is a standard method for determining the activity of Rivaroxaban in plasma samples. The principle of the assay is based on the inhibition of a known amount of Factor Xa by the drug, with the residual FXa activity being measured by its ability to cleave a chromogenic substrate.

-

Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate.[6]

-

Plasma Separation: Centrifuge the blood sample to obtain platelet-poor plasma. This often involves a double-centrifugation process to ensure the removal of platelets.[7]

-

Storage: If not analyzed immediately, the plasma should be frozen.[7]

-

Incubation: A plasma sample containing Rivaroxaban is incubated with a known excess of Factor Xa at 37°C for a specified time (e.g., 1 minute).[1]

-

Substrate Addition: A chromogenic substrate specific for Factor Xa is added to the mixture.[1]

-

Color Development: The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).[1]

-

Quantification: The concentration of Rivaroxaban in the plasma is inversely proportional to the amount of color produced. A standard curve is generated using calibrators with known concentrations of Rivaroxaban to determine the concentration in the test sample.[8]

References

- 1. endotell.ch [endotell.ch]

- 2. WO2019138362A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 5. EP2560964A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. Rivaroxaban Anti-Xa | MLabs [mlabs.umich.edu]

- 7. Rivaroxaban Assay (Anti Xa) [healthcare.uiowa.edu]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodologies for the key pharmaceutical intermediate, 4-(4-aminophenyl)morpholin-3-one. This document is intended to serve as a comprehensive resource, presenting available spectroscopic data in a structured format, detailing experimental protocols, and illustrating relevant scientific workflows and relationships through diagrams.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While complete experimentally validated data is not uniformly available in public domains, this guide compiles predicted data and typical spectral characteristics to provide a robust profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.07 | d | 8.8 | 2H | Ar-H (ortho to -N) |

| 6.69 | d | 8.8 | 2H | Ar-H (ortho to -NH2) |

| 4.32 | s | - | 2H | -N-CH2-C=O |

| 4.00 | t | 4.8 | 2H | -O-CH2- |

| 3.72 | bs | - | 2H | -NH2 |

| 3.69 | t | 4.8 | 2H | -CH2-N-Ar |

Note: Data is based on predicted values. Experimental data may vary slightly.

Table 2: 13C NMR Spectral Data (Predicted/Typical)

| Chemical Shift (δ) ppm | Assignment |

| 168-172 | C=O (amide) |

| 145-150 | Ar-C-NH2 |

| 125-130 | Ar-C-N |

| 120-125 | Ar-CH (ortho to -N) |

| 113-118 | Ar-CH (ortho to -NH2) |

| 65-70 | -O-CH2- |

| 48-52 | -N-CH2-C=O |

| 42-46 | -CH2-N-Ar |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1660-1690 | Strong | C=O stretching (amide) |

| 1600-1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1250-1350 | Medium | C-N stretching (aromatic amine) |

| 1100-1200 | Medium | C-O-C stretching (ether) |

Note: This table represents typical absorption bands for the functional groups present in the molecule. Specific peak values and intensities would be obtained from an experimental spectrum.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 192.21 | [M]+ (Molecular Ion) |

Note: The molecular weight of this compound is 192.21 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at this m/z value. Fragmentation patterns would involve cleavage of the morpholinone ring and the bond between the phenyl group and the nitrogen atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Palladium on carbon (5% or 10%)

-

Solvent (e.g., Methanol (B129727), Ethanol, Ethyl Acetate, or Water)

-

Hydrogen source (e.g., Hydrogen gas, Ammonium (B1175870) formate (B1220265), Hydrazine (B178648) hydrate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask or a hydrogenation vessel, dissolve or suspend 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent.

-

Carefully add a catalytic amount of palladium on carbon to the mixture under an inert atmosphere.

-

If using hydrogen gas, connect the vessel to a hydrogen source and purge the system. Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature or with gentle heating.

-

If using a transfer hydrogenation agent like ammonium formate or hydrazine hydrate, add it to the reaction mixture and heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Acquire the 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy:

-

Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over a standard range (e.g., 4000-400 cm-1).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum, ensuring to detect the molecular ion peak.

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Analyze the m/z values of the molecular ion and fragment ions to confirm the molecular weight and elucidate the structure.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.